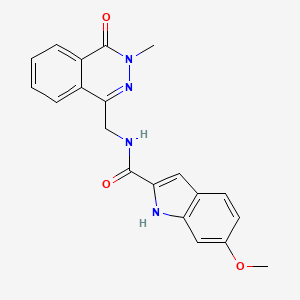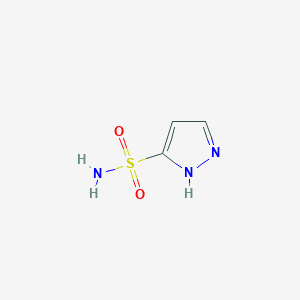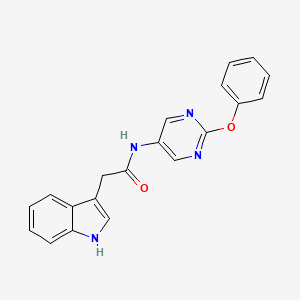![molecular formula C8H12Cl2N2 B2887833 6-Methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride CAS No. 108989-52-2](/img/structure/B2887833.png)
6-Methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride is a chemical compound with the CAS Number: 108989-52-2 . It has a molecular weight of 207.1 and a linear formula of C8H12Cl2N2 . It is a solid at room temperature .
Synthesis Analysis
The synthesis of this compound and its derivatives often involves cyclization, ring annulation, cycloaddition, and direct C-H arylation . For instance, Aslanoglu and coworkers reported a novel method for the preparation of “N-substituted dipyrrolo [1,2- a: 2´,1´-c] pyrazine” analogs that relies on the production of “4´,5´-dihydro-1H,3´H-2,2´-bipyrrole”, the reaction with propargyl bromide, an intramolecular cyclization catalyzed by Pd/C at high temperature between the alkyne and .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 207.1 and a linear formula of C8H12Cl2N2 .Scientific Research Applications
Synthesis and Chemical Reactivity
6-Methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride plays a significant role in the synthesis of complex organic molecules, demonstrating its versatility and utility in chemical reactions. For instance, its derivatives are used as building blocks in the synthesis of various heterocyclic compounds, showcasing its importance in organic synthesis and pharmaceutical research. The reactivity of such compounds with different nucleophiles, including phenolates and activated methylene groups, highlights the compound's potential in creating a wide range of chemically diverse structures (Figueroa‐Pérez et al., 2006; Al-Issa, 2012).
Medicinal Chemistry and Pharmacology
In medicinal chemistry, derivatives of this compound have been explored for their therapeutic potentials. These derivatives are synthesized and evaluated for various biological activities, contributing to the discovery of new drugs and therapeutic agents. The synthesis of N6-substituted analogues and their pharmacological evaluations underscore the compound's relevance in drug design and development (Nechayev et al., 2013).
Optical and Electronic Properties
The structural and optical properties of pyridine derivatives, including those related to this compound, have been extensively studied. These investigations provide insights into the material's potential applications in electronics and photonics. Research on the diode characteristics and optical functions of pyridine derivatives reveals their potential in developing new materials for electronic devices and sensors (Zedan et al., 2020).
Safety and Hazards
Mechanism of Action
Target of Action
Similar pyrrolopyridine derivatives have been studied for their broad spectrum of pharmacological properties .
Mode of Action
It’s known that certain 4-substituted 6-methyl-pyrrolo[3,4-c]pyridine-1,3(2h)-dione derivatives can reduce blood glucose levels by stimulating glucose uptake into muscle and fat cells .
Biochemical Pathways
Similar compounds have shown to impact glucose metabolism .
Pharmacokinetics
Similar compounds have shown stability in both simulated gastric fluid and simulated intestinal fluid .
Result of Action
Similar compounds have shown to effectively reduce blood glucose levels .
Action Environment
Similar compounds have shown stability in both simulated gastric fluid and simulated intestinal fluid, suggesting that they may be stable in various physiological environments .
Properties
IUPAC Name |
6-methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2.2ClH/c1-6-2-7-3-9-4-8(7)5-10-6;;/h2,5,9H,3-4H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSXWCDOMEOOGSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CNC2)C=N1.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(4-ethoxybenzo[d]thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide](/img/structure/B2887756.png)
![2-((4-fluorophenyl)thio)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone](/img/structure/B2887757.png)
![1-(4-Isopropoxyphenyl)-7-methyl-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2887760.png)

![3-(trifluoromethyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2887764.png)
![N-[2-[3-[2-(azepan-1-yl)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2,4-dichlorobenzamide](/img/structure/B2887765.png)
![ethyl 2-(2-((4-methyl-5-((4-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2887766.png)



